2-Methyl-3-(trifluoromethyl)phenylisothiocyanate
Overview
Description
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is a chemical compound with the molecular formula C9H6F3NS and a molecular weight of 217.21 . It is an isothiocyanate derivative .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate consists of a phenyl ring substituted with a methyl group, a trifluoromethyl group, and an isothiocyanate group .Scientific Research Applications
Antidiabetic Properties
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate has been studied for its potential as an antidiabetic agent. Research demonstrated that certain derivatives of this compound, particularly 1,2-dihydro-4-[[4-(methylthio)phenyl]methyl]-5-(trifluoromethyl)-3H-pyrazol-3-one, show potent antihyperglycemic effects in diabetic mice. These compounds work by selectively inhibiting renal tubular glucose reabsorption rather than blocking intestinal glucose absorption, differentiating them from other antidiabetic agents (Kees et al., 1996).
Analytical Chemistry Applications
In analytical chemistry, 3,5-Bis-(trifluoromethyl)phenyl isothiocyanate, a related compound, has been used to derivatize certain biogenic amines for detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and 19F nuclear magnetic resonance analysis. This application demonstrates the utility of the compound in simplifying the detection and analysis of biogenic amines in beverages (Jastrzębska et al., 2018).
Organocatalysis
Another interesting application is in organocatalysis, where derivatives of this chemical have been used in the formation of zwitterionic salts. These salts have shown effectiveness as organocatalysts for transesterification reactions. The reaction involves equimolar mixtures of methyl carboxylates and alcohols in hydrocarbons, demonstrating the compound's potential in catalyzing important chemical reactions (Ishihara et al., 2008).
Solar Energy
In the field of renewable energy, specifically dye-sensitized solar cells (DSSCs), a derivative of this compound has been used in a new thiolate/disulfide electrolyte system. The compound 2-methyl-5-trifluoromethyl-2H-[1,2,4]triazole-3-thiol and its oxidized form were integral parts of this system, indicating its potential application in improving the efficiency and stability of DSSCs (Hilmi et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-6-7(9(10,11)12)3-2-4-8(6)13-5-14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIVOJGQBWOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=S)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219752 | |
Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate | |
CAS RN |
1000577-12-7 | |
Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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